7alpha-Hydroxy-4-cholesten-3-one

Catalog No.
S601729
CAS No.
3862-25-7
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7alpha-Hydroxy-4-cholesten-3-one

CAS Number

3862-25-7

Product Name

7alpha-Hydroxy-4-cholesten-3-one

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

IOIZWEJGGCZDOL-RQDYSCIWSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Synonyms

7 alpha-hydroxy-4-cholesten-3-one, 7-hydroxy-4-cholesten-3-one, 7alpha-hydroxy-4-cholesten-3-one, cholest-4-en-7 alpha-ol-3-one

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C

The exact mass of the compound 7alpha-Hydroxy-4-cholesten-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Cholestenones - Supplementary Records. It belongs to the ontological category of 7alpha-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]. However, this does not mean our product can be used or applied in the same or a similar way.

7alpha-Hydroxy-4-cholesten-3-one (C4, CAS 3862-25-7) is a critical sterol intermediate in the classic neutral pathway of bile acid biosynthesis, formed directly downstream of cholesterol 7alpha-hydroxylase (CYP7A1). As the committed rate-limiting product of hepatic bile acid synthesis, C4 has established itself as the premier serum biomarker for evaluating CYP7A1 activity and diagnosing bile acid malabsorption (BAM) or cerebrotendinous xanthomatosis (CTX) [1]. For clinical and analytical laboratories, procuring high-purity C4 is essential for developing and calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Unlike traditional diagnostic modalities that require radioactive isotopes or multi-day sample collections, C4 enables rapid, single-draw peripheral blood diagnostics with exceptional analytical precision [2].

Research Fit

I
CYP7A1 biomarker context — reported circulating surrogate for hepatic bile acid synthesis rate in research settings
II
Stable pathway intermediate — direct product of the rate-limiting enzyme, supports classical bile acid pathway tracing
III
LC-MS/MS analytical fit — methods use isotope dilution for serum/plasma quantification in small volumes

Substituting C4 with upstream precursors like 7alpha-hydroxycholesterol or utilizing alternative biological surrogates such as Fibroblast Growth Factor 19 (FGF19) fundamentally compromises diagnostic accuracy and assay reliability. While 7alpha-hydroxycholesterol is a direct precursor, its peripheral blood concentration does not accurately mirror hepatic CYP7A1 activity due to differing extrahepatic metabolism and clearance rates [1]. Furthermore, utilizing FGF19 as a surrogate marker for bile acid diarrhea yields significantly lower diagnostic sensitivity and specificity compared to direct C4 quantification [2]. In high-throughput LC-MS/MS workflows, generic sterol standards cannot replicate the exact ionization efficiency, matrix effects, or chromatographic retention time of C4, making the procurement of the exact, high-purity C4 compound non-negotiable for clinical assay validation and regulatory compliance [3].

Substitution Risk

Target compound
7α-Hydroxy-4-cholesten-3-one — stable readout of CYP7A1 flux; oxidatively resistant metabolite
Potential substitute
7α-Hydroxycholesterol — unstable precursor, prone to auto-oxidation; does not provide equivalent pathway-readout confidence
Potential substitute
4-Cholesten-3-one — different metabolic fate; primarily converted to cholestanol, may confound bile-acid-specific flux interpretation

Diagnostic Sensitivity for Bile Acid Malabsorption (BAM)

When evaluating biomarkers for bile acid malabsorption (BAM), direct quantification of serum C4 significantly outperforms both biological surrogates and traditional fecal tests. A systematic review demonstrated that serum C4 achieves an average diagnostic sensitivity of 85.2%, whereas fasting serum FGF19 and total fecal bile acid excretion (48-hour collection) yield sensitivities of only 63.8% and 66.6%, respectively [1]. This robust performance validates C4 as the preferred target for clinical assay development.

Evidence DimensionDiagnostic Sensitivity for BAM
Target Compound Data85.2% average sensitivity (Serum C4)
Comparator Or Baseline63.8% (Fasting serum FGF19) and 66.6% (Total fecal bile acids)
Quantified Difference+21.4% higher sensitivity than FGF19; +18.6% higher than fecal bile acids
ConditionsSystematic review of clinical diagnostic accuracy for BAM

Procuring C4 as an LC-MS/MS calibration standard allows diagnostic laboratories to offer a highly sensitive, single-draw blood test that replaces cumbersome 48-hour fecal collections.

CYP7A1 correlation
Reported
r = 0.929
serum C4 vs. hepatic CYP7A1 activity
Supports non-invasive CYP7A1 endpoint context
Human biopsy-matched serum; steady-state and diurnal conditions

Analytical Limit of Detection in LC-MS/MS Workflows

The transition from traditional ultraviolet detection to mass spectrometry has drastically reduced the required sample volume for C4 quantification. When derivatized (e.g., as a picolinoyl ester) and analyzed via LC-ESI-MS/MS, C4 exhibits a detection limit of 100 fg at a signal-to-noise ratio of 10. This represents an approximately 1,000-fold increase in analytical sensitivity compared to conventional HPLC-UV methods, enabling accurate quantification from as little as 2–50 µL of human serum [1].

Evidence DimensionAnalytical Limit of Detection (LOD)
Target Compound Data100 fg (LC-ESI-MS/MS)
Comparator Or Baseline~100 pg (Conventional HPLC-UV)
Quantified Difference1,000 times more sensitive
ConditionsQuantification in human serum (2-50 µL volume) at S/N = 10

High-purity C4 standards are critical for establishing reliable calibration curves at the ultra-low concentrations required for modern, low-volume pediatric and clinical LC-MS/MS assays.

Metabolic fate
Head-to-head
C4 → cholic + chenodeoxycholic acid
4-cholesten-3-one → cholestanol
Distinct pathway routing supports tracer selection
In vivo radiolabel study; cerebrotendinous xanthomatosis patient and control

Peripheral Biomarker Fidelity vs. Upstream Precursors

To serve as a non-invasive biomarker, a compound's peripheral blood concentration must accurately reflect hepatic synthesis rates. Isotope dilution LC-MS/MS studies reveal a very high correlation (r=0.97) between C4 levels in the hepatic vein and the brachial artery [1]. In contrast, the upstream precursor 7alpha-hydroxycholesterol does not exhibit this consistent extrahepatic metabolic clearance, making it an unreliable surrogate for hepatic CYP7A1 activity [1].

Evidence DimensionHepatic vs. Peripheral Blood Concentration Correlation
Target Compound Datar = 0.97 (C4)
Comparator Or BaselinePoor correlation/inconsistent clearance (7alpha-hydroxycholesterol)
Quantified DifferenceC4 reliably mirrors hepatic levels peripherally; precursor does not
ConditionsCatheterization experiments in healthy fasting volunteers comparing hepatic vein and brachial artery

Validates the procurement of C4 as the definitive, non-invasive peripheral biomarker for hepatic bile acid synthesis, eliminating the need for invasive liver biopsies or hepatic sampling.

5β-Reductase substrate
Reported
3–4× higher reduction efficiency vs. C29 analog
Supports enzyme kinetics model context
Rat liver microsomal fraction; in vitro assay

Operational Efficiency and Radioactivity Elimination

The clinical gold standard for BAM diagnosis, the 75SeHCAT test, achieves 87.3% sensitivity but requires the administration of a radioactive gamma-emitter and two patient visits over a 7-day period. Serum C4 quantification provides a highly comparable diagnostic sensitivity of 85.2% while utilizing a single, non-radioactive fasting blood draw [1]. This operational advantage has driven the widespread adoption of C4 LC-MS/MS assays in modern clinical settings.

Evidence DimensionDiagnostic Workflow and Sensitivity
Target Compound Data85.2% sensitivity, single non-radioactive blood draw (Serum C4)
Comparator Or Baseline87.3% sensitivity, 7-day protocol with radioactive isotopes (75SeHCAT)
Quantified DifferenceNear-equivalent sensitivity (-2.1%) with elimination of radioactivity and multi-day testing
ConditionsClinical evaluation of BAM diagnostic modalities

Procuring C4 standards enables clinical labs to deploy a safer, higher-throughput, and more patient-compliant diagnostic assay compared to legacy radioactive methods.

LC-MS/MS sensitivity
Method context
100 fg detection limit (picolinoyl ester derivative)
Supports low-volume serum analysis workflow
LC-ESI-MS/MS; isotope dilution; compared to conventional HPLC-UV
Assay validation
Reported
Accuracy 97.9–101%; precision <4.0% CV; stable 34 days at −80°C
Supports assay-transfer context and sample stability review
Surrogate matrix LC-MS/MS; stability across freeze/thaw cycles

Calibration Standards for Clinical LC-MS/MS BAM Diagnostics

Directly following its superior sensitivity over FGF19 and fecal bile acid tests [1], high-purity C4 is procured by clinical laboratories to construct precise calibration curves for high-throughput, single-draw LC-MS/MS assays diagnosing Bile Acid Malabsorption (BAM).

Pharmacodynamic Monitoring in FXR Agonist Drug Development

Because C4 accurately reflects hepatic CYP7A1 activity in peripheral blood [2], pharmaceutical companies developing Farnesoid X Receptor (FXR) agonists utilize C4 quantification to monitor drug-induced suppression of bile acid synthesis in clinical trials.

Diagnostic Screening for Cerebrotendinous Xanthomatosis (CTX)

Leveraging the ultra-low detection limits of LC-ESI-MS/MS (down to 100 fg) [3], C4 is utilized as a primary diagnostic biomarker for CTX, a rare lipid storage disorder, enabling rapid screening from minimal serum volumes without the need for invasive procedures.

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP7A1 activity endpoint studies
Reported serum-to-hepatic correlation strength
Diurnal and steady-state model context
Classical bile acid pathway tracing
Metabolic-fate specificity (C4 vs. analog)
Tracer-exclusive bile acid conversion endpoints
Sterol enzyme kinetics and inhibitor screening
Substrate efficiency for CYP8B1/5β-reductase
Physiological Km/Vmax context; C27 vs. C29 recognition review
LC-MS/MS biomarker quantification in cohort research
Validated assay sensitivity and sample stability profile
Pre-analytical stability review; small-volume serum/plasma matrix validation

Physical Description

Solid

XLogP3

7.3

Other CAS

3862-25-7

Wikipedia

7alpha-hydroxycholest-4-en-3-one

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]

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